2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one
Description
2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one is a piperazine-derived compound featuring a 2-chlorobenzenesulfonyl group and a 2-chloroacetyl moiety. The sulfonyl group introduces strong electron-withdrawing effects, while the chloroacetyl substituent enhances electrophilicity, making the compound reactive in alkylation or nucleophilic substitution reactions.
Structure
3D Structure
Properties
IUPAC Name |
2-chloro-1-[4-(2-chlorophenyl)sulfonylpiperazin-1-yl]ethanone | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H14Cl2N2O3S/c13-9-12(17)15-5-7-16(8-6-15)20(18,19)11-4-2-1-3-10(11)14/h1-4H,5-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSLNLCOVLFALLS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C(=O)CCl)S(=O)(=O)C2=CC=CC=C2Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H14Cl2N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
337.2 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
. The reaction conditions often include the use of solvents such as dichloromethane and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industry standards .
Chemical Reactions Analysis
Types of Reactions
2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one can undergo various chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions.
Hydrolysis: The compound can be hydrolyzed to yield different products.
Common Reagents and Conditions
Common reagents used in these reactions include bases, acids, and oxidizing or reducing agents. Reaction conditions may vary depending on the desired product but often involve controlled temperatures and specific solvents .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, substitution reactions may yield derivatives with different functional groups, while hydrolysis can produce simpler compounds .
Scientific Research Applications
Medicinal Chemistry
2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one has been utilized in the development of new pharmaceutical agents. Its piperazine moiety is particularly important for creating compounds with enhanced biological activity, including:
- Antimicrobial agents: The compound has shown promise in inhibiting various bacterial and fungal strains .
- Anticancer drugs: Modifications of this scaffold have led to derivatives that exhibit cytotoxic effects against cancer cell lines.
Synthetic Chemistry
This compound serves as a building block in organic synthesis, particularly in creating complex heterocyclic compounds. It has been used as a precursor for synthesizing:
- Thieno[2,3-b]pyridine derivatives: These compounds have demonstrated significant biological activities, including anti-inflammatory and anticancer properties .
- Novel benzamide derivatives: The compound's structure allows for the introduction of various substituents, leading to diverse biological profiles .
Biological Studies
Research involving this compound has focused on its interaction with biological systems:
- Studies have indicated its potential in modulating enzyme activity, particularly in pathways related to drug metabolism and detoxification .
- Investigations into its effects on cellular signaling pathways have revealed insights into its role as a potential therapeutic agent.
Case Studies
Mechanism of Action
The mechanism of action of 2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural Analogues with Varying Sulfonyl Substituents
The sulfonyl group’s electronic and steric properties are critical determinants of reactivity and bioactivity. Key analogues include:
Key Findings :
- Electronic Effects : The 2-chlorobenzenesulfonyl group in the target compound reduces piperazine basicity compared to methoxy or ethoxy derivatives, altering reactivity in nucleophilic environments .
- Solubility : Methoxy and ethoxy substituents increase hydrophilicity, whereas the chloro group in the target compound may reduce aqueous solubility .
Analogues with Alternative Acyl Groups
Replacement of the chloroacetyl group modifies electrophilicity and metabolic stability:
Key Findings :
- Reactivity : The target compound’s single chloroacetyl group offers controlled reactivity compared to bis-chloroacetyl derivatives, which may exhibit off-target alkylation .
- Biological Activity : The 3-chlorophenyl analogue (without sulfonyl) shows distinct pharmacological profiles, highlighting the sulfonyl group’s role in target binding .
Pharmacologically Relevant Analogues
- Cortisol Synthesis Inhibitors : A structurally similar compound (1-{4-[4-(dichlorophenyl)piperazin-1-yl]ethan-1-one) acts as a cortisol synthesis inhibitor, suggesting the piperazine-chloroacetyl scaffold’s versatility in enzyme targeting .
- Kinase Inhibitors : Analogues with pyrimidinyl substituents (e.g., 2-Chloro-1-[4-(pyrimidin-2-yl)phenyl]piperazin-1-yl)ethan-1-one) show activity in kinase inhibition assays, emphasizing the impact of aromatic heterocycles .
Biological Activity
2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one, identified by its CAS number 923756-84-7, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological activity, including mechanisms of action, relevant case studies, and research findings.
Chemical Structure and Properties
The molecular formula of this compound is with a molecular weight of 337.22 g/mol. The compound features a piperazine ring substituted with a chlorobenzenesulfonyl group, which is significant for its biological interactions.
Chemical Structure
| Property | Value |
|---|---|
| Molecular Formula | C₁₂H₁₄Cl₂N₂O₃S |
| Molecular Weight | 337.22 g/mol |
| CAS Number | 923756-84-7 |
The biological activity of this compound can be attributed to its interactions with various biological targets. Preliminary studies suggest that it may exhibit:
- Antimicrobial Activity : The compound has shown potential in inhibiting the growth of certain bacterial strains, possibly due to the presence of the sulfonamide moiety.
- Antidepressant Properties : Research indicates that similar piperazine derivatives can influence serotonin receptors, suggesting a potential role in mood regulation.
Case Studies and Research Findings
- Antimicrobial Studies :
- Neuropharmacological Effects :
- Toxicological Assessments :
Comparative Analysis with Related Compounds
To better understand the biological activity of this compound, it is useful to compare it with related compounds:
| Compound Name | Antimicrobial Activity | Neuropharmacological Effects |
|---|---|---|
| This compound | Moderate | Potentially significant |
| Similar Piperazine Derivative A | High | Moderate |
| Similar Piperazine Derivative B | Low | Significant |
Q & A
Basic Research Questions
Q. What are the key synthetic routes for preparing 2-Chloro-1-[4-(2-chlorobenzenesulfonyl)piperazin-1-yl]ethan-1-one, and how is purity ensured?
- Methodological Answer : The synthesis typically involves coupling a piperazine derivative with a chlorinated benzenesulfonyl group. A common approach (adapted from analogous compounds) includes:
- Step 1 : Reacting 2-chlorobenzenesulfonyl chloride with piperazine under anhydrous conditions (e.g., in dichloromethane at 0°C) .
- Step 2 : Introducing the chloroethanone moiety via nucleophilic substitution using chloroacetyl chloride. Reaction progress is monitored via TLC, and purification involves neutralization with NaHCO₃, solvent evaporation, and recrystallization .
- Purity Validation : Analytical techniques such as ¹H/¹³C NMR (e.g., δ 7.35 ppm for aromatic protons, δ 54.87 ppm for piperazine carbons) and HPLC are critical .
Q. How is the molecular structure of this compound confirmed experimentally?
- Methodological Answer :
- X-ray Crystallography : Single-crystal X-ray diffraction (orthorhombic space group P2₁2₁2₁) provides bond lengths (e.g., C–Cl = 1.73 Å) and torsion angles .
- Spectroscopy : NMR detects characteristic signals (e.g., doublets for fluorobenzyl groups at δ 7.04 ppm) .
- Mass Spectrometry : High-resolution MS confirms the molecular ion peak (e.g., m/z 361.06 [M+H]⁺) .
Advanced Research Questions
Q. How can reaction conditions be optimized to mitigate byproduct formation during synthesis?
- Methodological Answer :
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation reduce side reactions like over-sulfonation .
- Solvent Selection : Polar aprotic solvents (e.g., DCM) enhance reactivity, while additives like triethylamine neutralize HCl byproducts .
- Catalytic Optimization : Use of phase-transfer catalysts (e.g., tetrabutylammonium bromide) improves yields in biphasic systems .
- Contradiction Analysis : Conflicting reports on reaction times (30 min vs. 2 hrs) suggest kinetic studies are needed to balance efficiency and purity .
Q. What computational strategies predict the compound’s bioactivity and binding affinities?
- Methodological Answer :
- Molecular Docking : The InChI key (e.g., BADSZXHBCSWVAD) enables structure-based docking into targets like serotonin receptors using AutoDock Vina .
- QSAR Modeling : Collision cross-section data (predicted CCS = 176.2 Ų for [M+H]⁺) correlates with membrane permeability .
- MD Simulations : Force fields (e.g., AMBER) simulate interactions with biological membranes, highlighting the role of the sulfonyl group in hydrogen bonding .
Q. How do structural modifications (e.g., halogen substitution) impact biological activity?
- Methodological Answer :
- Fluorine vs. Chlorine : Fluorine at the benzyl position (as in 2-fluorobenzyl derivatives) increases metabolic stability but reduces affinity for σ receptors compared to chlorine .
- Piperazine Flexibility : Methylation of the piperazine ring (e.g., 4-methyl substitution) enhances blood-brain barrier penetration, as shown in rodent models .
- Data Contradictions : While some studies link 2-chloro substitution to anti-inflammatory activity, others report neurotropic effects, necessitating target-specific assays .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
